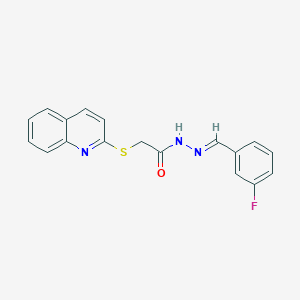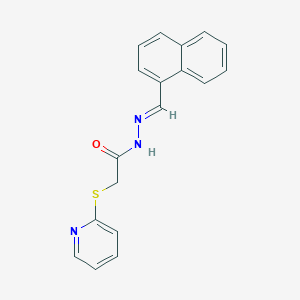![molecular formula C16H26ClNOS B3833808 4-{[4-(1-azepanyl)butyl]thio}phenol hydrochloride](/img/structure/B3833808.png)
4-{[4-(1-azepanyl)butyl]thio}phenol hydrochloride
描述
4-{[4-(1-azepanyl)butyl]thio}phenol hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ABT-594 and has been studied extensively for its effects on the nervous system and its potential as a therapeutic agent.
作用机制
ABT-594 acts as an agonist at certain subtypes of nAChRs, including the α3β4 and α4β2 subtypes. Activation of these receptors leads to the release of neurotransmitters such as dopamine, which can produce analgesic effects. Additionally, ABT-594 has been shown to inhibit the activity of certain ion channels involved in pain perception, further contributing to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, ABT-594 has been shown to have other biochemical and physiological effects. Studies have demonstrated that ABT-594 can improve cognitive function, enhance synaptic plasticity, and reduce anxiety-like behaviors in animal models. These effects are thought to be mediated by the compound's interaction with nAChRs in the brain.
实验室实验的优点和局限性
One advantage of using ABT-594 in laboratory experiments is its potency and selectivity for certain nAChR subtypes. This allows researchers to study the effects of activation or inhibition of these receptors with a high degree of specificity. However, one limitation of using ABT-594 is its potential for toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
未来方向
There are several potential future directions for research on ABT-594. One area of interest is the development of new pain medications based on the compound's analgesic effects. Additionally, further studies on the compound's effects on cognitive function and anxiety could lead to the development of new treatments for these conditions. Finally, research on the safety and toxicity of ABT-594 could help to better understand its potential as a therapeutic agent.
科学研究应用
ABT-594 has been studied extensively for its effects on the nervous system, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a variety of physiological processes, including learning and memory, muscle contraction, and pain perception. ABT-594 has been shown to have potent analgesic effects in animal models, making it a potential candidate for the development of new pain medications.
属性
IUPAC Name |
4-[4-(azepan-1-yl)butylsulfanyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS.ClH/c18-15-7-9-16(10-8-15)19-14-6-5-13-17-11-3-1-2-4-12-17;/h7-10,18H,1-6,11-14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVACUPPZGLNJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCSC2=CC=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



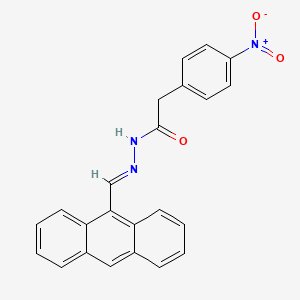
![4-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B3833736.png)
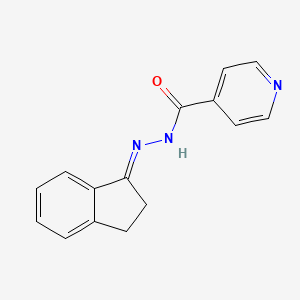
![5-methyl-7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine](/img/structure/B3833748.png)
![ethyl N-[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]glycinate](/img/structure/B3833750.png)
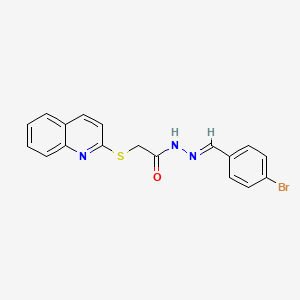
![N'-[4-(dimethylamino)benzylidene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B3833756.png)
